N~2~-CYCLOPENTYL-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N~2~-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a dichlorophenoxy moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,5-dichlorophenoxyacetic acid: This involves the reaction of 2,5-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2,5-dichlorophenoxyacetyl chloride: This step requires the reaction of 2,5-dichlorophenoxyacetic acid with thionyl chloride.
Formation of N2-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide: The final step involves the reaction of 2,5-dichlorophenoxyacetyl chloride with cyclopentylamine and furfural under controlled conditions.
Industrial Production Methods
Industrial production of N2-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N~2~-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Cyclopentyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- N~2~-Cyclopentyl-5-[(2,6-dichlorophenoxy)methyl]-2-furamide
- N~2~-Cyclopentyl-5-[(3,5-dichlorophenoxy)methyl]-2-furamide
Uniqueness
N~2~-Cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]-2-furamide is unique due to the specific positioning of the dichlorophenoxy group, which can influence its reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c18-11-5-7-14(19)16(9-11)22-10-13-6-8-15(23-13)17(21)20-12-3-1-2-4-12/h5-9,12H,1-4,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKMOFBSWUZQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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